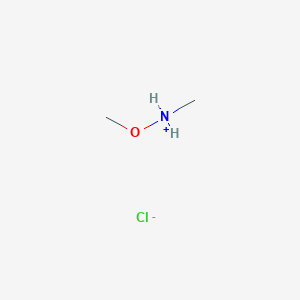![molecular formula C11H17NO3 B8369279 Ethyl 3-oxo-9-azabicyclo[3.3.1]nonane-9-carboxylate](/img/structure/B8369279.png)
Ethyl 3-oxo-9-azabicyclo[3.3.1]nonane-9-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ethyl 3-oxo-9-azabicyclo[331]nonane-9-carboxylate is a bicyclic compound that features a nitrogen atom within its structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 3-oxo-9-azabicyclo[3.3.1]nonane-9-carboxylate typically involves the reaction of benzylamine with acetone dicarboxylic acid in the presence of sodium phosphate dibasic dodecahydrate and hydrochloric acid . The reaction is carried out in water at room temperature, followed by extraction with dichloromethane and purification through crystallization.
Industrial Production Methods
Industrial production methods for this compound are not well-documented, but they likely involve similar synthetic routes with optimization for large-scale production. This may include the use of continuous flow reactors and automated purification systems to enhance yield and purity.
Chemical Reactions Analysis
Types of Reactions
Ethyl 3-oxo-9-azabicyclo[3.3.1]nonane-9-carboxylate undergoes various chemical reactions, including:
Reduction: Typically involves the use of reducing agents like sodium borohydride.
Substitution: Can undergo nucleophilic substitution reactions with various nucleophiles.
Common Reagents and Conditions
Oxidation: ABNO and copper catalysts under aerobic conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Nucleophiles such as amines or thiols in polar solvents.
Major Products Formed
Oxidation: Corresponding carbonyl compounds.
Reduction: Reduced amine derivatives.
Substitution: Substituted bicyclic compounds.
Scientific Research Applications
Ethyl 3-oxo-9-azabicyclo[3.3.1]nonane-9-carboxylate has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound.
Medicine: Explored for its potential therapeutic properties.
Industry: Utilized in the development of new materials and catalysts.
Mechanism of Action
The mechanism of action of Ethyl 3-oxo-9-azabicyclo[3.3.1]nonane-9-carboxylate involves its interaction with molecular targets such as enzymes and receptors. The nitrogen atom within the bicyclic structure can form hydrogen bonds and coordinate with metal ions, influencing various biochemical pathways.
Comparison with Similar Compounds
Similar Compounds
- 9-Benzyl-9-azabicyclo[3,3,1]nonan-3-one
- 9-Azabicyclo[3,3,1]nonane N-oxyl (ABNO)
- N-Boc-9-azabicyclo[3,3,1]nonan-3-one
Uniqueness
Ethyl 3-oxo-9-azabicyclo[3.3.1]nonane-9-carboxylate is unique due to its ethyl ester functional group, which imparts different chemical reactivity and potential biological activity compared to its analogs.
Properties
Molecular Formula |
C11H17NO3 |
|---|---|
Molecular Weight |
211.26 g/mol |
IUPAC Name |
ethyl 3-oxo-9-azabicyclo[3.3.1]nonane-9-carboxylate |
InChI |
InChI=1S/C11H17NO3/c1-2-15-11(14)12-8-4-3-5-9(12)7-10(13)6-8/h8-9H,2-7H2,1H3 |
InChI Key |
UMMAJLDRBUYTLC-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)N1C2CCCC1CC(=O)C2 |
Origin of Product |
United States |
Synthesis routes and methods
Procedure details





Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
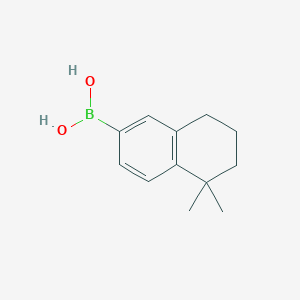

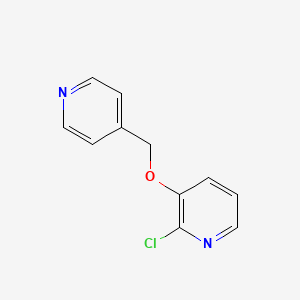

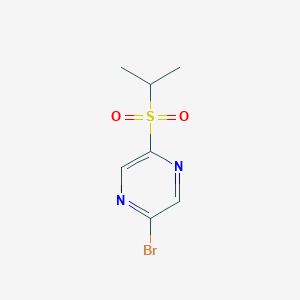
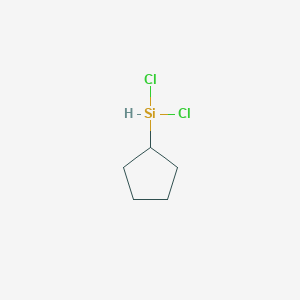
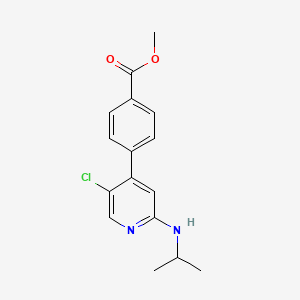
![2-Hydroxy-2-(4-hydroxybenzo[b]thiophen-7-yl)acetic acid](/img/structure/B8369263.png)
![1-[6-(Trifluoromethyl)pyridin-3-yl]cyclobutanecarboxald ehyde](/img/structure/B8369269.png)
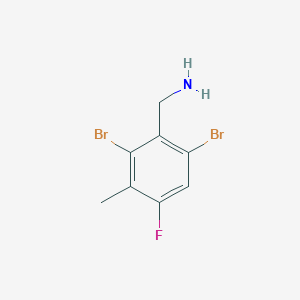
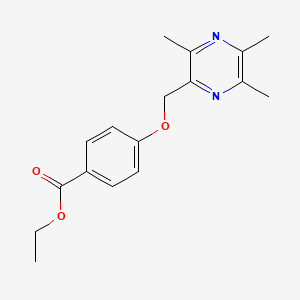
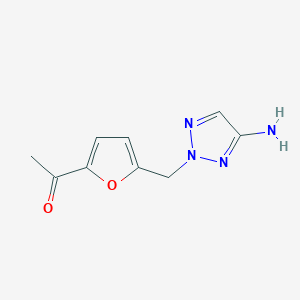
![5-(dibenzylamino)-1H-pyrrolo[2,3-c]pyridine-2-carboxaldehyde](/img/structure/B8369288.png)
